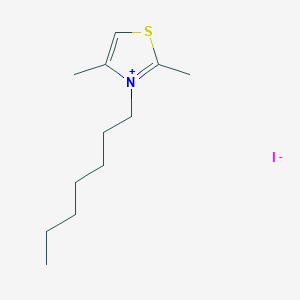

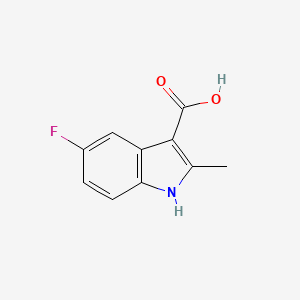

5-fluoro-2-methyl-1H-indole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-methyl-1H-indole-3-carboxylic acid is a compound that has been studied for its potential biological applications . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex . This compound is also known to be a reactant for the preparation of various substances, including 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, antitumor agents, and antibacterial agents .

Synthesis Analysis

The synthesis of indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, has been a subject of research due to their potential biological activities . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH resulted in the corresponding tricyclic indole in good yield .

Molecular Structure Analysis

In the molecular structure of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, the carboxyl group is slightly twisted away from the indole-ring plane . In the crystal, carboxyl inversion dimers linked by pairs of O—H⋯O hydrogen bonds generate R22 (8) loops and N—H⋯O hydrogen bonds connect the dimers into (10overline {1}) sheets .

Chemical Reactions Analysis

Indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, have been found to exhibit various biologically vital properties . They have been used as reactants for the preparation of various substances, including 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, antitumor agents, and antibacterial agents .

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry Applications

- Indole Synthesis : Indole and its derivatives are crucial scaffolds in organic chemistry and drug discovery due to their presence in a wide range of biologically active molecules. The review by Taber and Tirunahari (2011) highlights various strategies for indole synthesis, which are pivotal for constructing complex molecules, including those related to "5-fluoro-2-methyl-1H-indole-3-carboxylic acid" (Taber & Tirunahari, 2011).

Cancer Therapy and Fluorinated Compounds

- Fluorinated Pyrimidines in Cancer Treatment : Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), play a significant role in cancer chemotherapy. The review by Gmeiner (2020) discusses the advancements in fluorine chemistry that enhance the efficacy of fluorinated pyrimidines in treating cancer, suggesting a connection to the broader category of fluorinated indoles and their potential applications in personalized medicine (Gmeiner, 2020).

Environmental and Safety Aspects

- Microbial Degradation of Fluorinated Compounds : Understanding the environmental fate of fluorinated compounds, including those structurally related to "5-fluoro-2-methyl-1H-indole-3-carboxylic acid," is crucial. The review by Liu and Mejia Avendaño (2013) covers the microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental persistence and degradation pathways of these compounds, which is essential for assessing their environmental impact and safety (Liu & Mejia Avendaño, 2013).

Safety And Hazards

Orientations Futures

Research on indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, has shown that these compounds have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Propriétés

IUPAC Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYHXNJUDRPLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543191 |

Source

|

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid | |

CAS RN |

98621-77-3 |

Source

|

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)